4-(3-Amino-2-hydroxypropoxy)phenylacetamide
4-(3-Amino-2-hydroxypropoxy)phenylacetamide
Atenolol-desisopropyl is a member of the class of ethanolamines that is 2-aminoethanol substituted by a [4-(2-amino-2-oxoethyl)phenoxy]methyl group at position 1. It is a metabolite of the drug atenolol. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is an aromatic ether, a member of ethanolamines, a propanolamine, a monocarboxylic acid amide and a primary amino compound.
Brand Name:
Vulcanchem
CAS No.:
81346-71-6
VCID:
VC0021645
InChI:
InChI=1S/C11H16N2O3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7,12H2,(H2,13,15)
SMILES:
C1=CC(=CC=C1CC(=O)N)OCC(CN)O
Molecular Formula:
C11H16N2O3
Molecular Weight:
224.26 g/mol
4-(3-Amino-2-hydroxypropoxy)phenylacetamide
CAS No.: 81346-71-6
Reference Standards
VCID: VC0021645
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
CAS No. | 81346-71-6 |
---|---|
Product Name | 4-(3-Amino-2-hydroxypropoxy)phenylacetamide |
Molecular Formula | C11H16N2O3 |
Molecular Weight | 224.26 g/mol |
IUPAC Name | 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetamide |
Standard InChI | InChI=1S/C11H16N2O3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7,12H2,(H2,13,15) |
Standard InChIKey | UWMXVJVTKRSOPW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)N)OCC(CN)O |
Canonical SMILES | C1=CC(=CC=C1CC(=O)N)OCC(CN)O |
Description | Atenolol-desisopropyl is a member of the class of ethanolamines that is 2-aminoethanol substituted by a [4-(2-amino-2-oxoethyl)phenoxy]methyl group at position 1. It is a metabolite of the drug atenolol. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is an aromatic ether, a member of ethanolamines, a propanolamine, a monocarboxylic acid amide and a primary amino compound. |
Synonyms | 2[4-(3-Amino-2-hydroxy-propoxy)-phenyl]-acetamide; |
PubChem Compound | 14211540 |
Last Modified | Nov 11 2021 |
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